![molecular formula C16H14F3N3O3 B3007712 N-[2-(2-nitroethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 339111-24-9](/img/structure/B3007712.png)

N-[2-(2-nitroethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

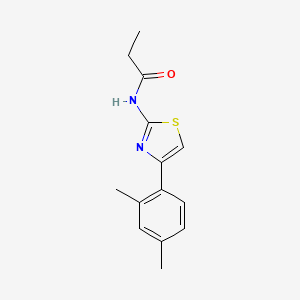

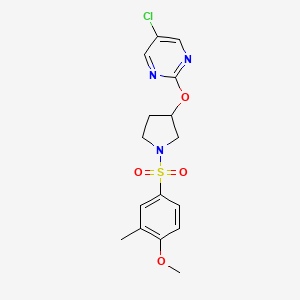

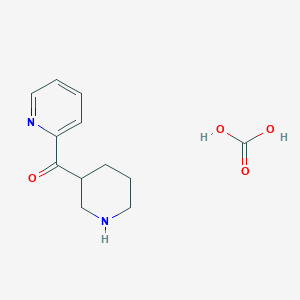

Ureas are a class of organic compounds with a wide range of applications, particularly in the field of medicinal chemistry, where they are often explored for their potential as anticancer agents. The compound "N-[2-(2-nitroethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea" is an unsymmetrical urea derivative, which implies that it has different aryl groups attached to the nitrogen atoms of the urea functionality. This structural feature can be crucial for the biological activity of such compounds .

Synthesis Analysis

The synthesis of urea derivatives can be approached through various methods. Traditional syntheses often involve hazardous reagents such as phosgene and isocyanates, but modern synthetic chemistry has been moving towards safer and more environmentally friendly alternatives. Phosgene substitutes like bis(4-nitrophenyl)carbonate and di-tert-butyl dicarbonate, among others, have been utilized to create ureas without the associated risks of handling phosgene or isocyanates . Additionally, the use of nitroarenes as starting materials for the synthesis of unsymmetrical urea derivatives has been demonstrated. These methods can provide good to excellent yields using simpler and safer reagents, such as tin (II) chloride dihydrate/choline chloride eutectic mixture, which acts as a reductive reaction media .

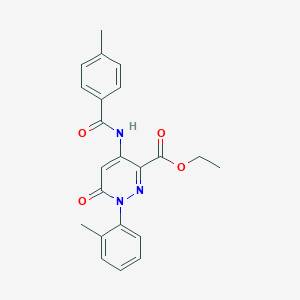

Molecular Structure Analysis

The molecular structure of urea derivatives like "this compound" is characterized by the presence of a urea linkage (–NH–CO–NH–) flanked by aryl groups that can significantly influence the compound's properties and reactivity. The presence of electron-withdrawing groups such as the trifluoromethyl group can affect the electron density distribution within the molecule, potentially impacting its interaction with biological targets .

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, including nitrosation, which involves the conversion of amines into nitroso compounds. For instance, nitrosation of certain urea derivatives with hydrochloric acid and sodium nitrite has been shown to yield the corresponding nitrosoureas. The reaction outcomes can vary depending on the substituents present on the urea molecule, as seen in the case of 1-substituted 3-(2-pyridylmethyl) ureas . These reactions are significant as they can lead to the formation of compounds with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and stability. For example, the cytotoxicity of 1-aryl-3-(2-chloroethyl) ureas against human adenocarcinoma cells suggests that the chloroethyl and aryl groups contribute to the biological activity of these compounds. Some derivatives have shown comparable cytotoxicity to known anticancer agents like chlorambucil, indicating the potential of these urea derivatives in cancer therapy .

Applications De Recherche Scientifique

CNS Activity and Anxiolytic Properties

N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, a class of compounds related to the query molecule, have been explored for their central nervous system (CNS) activity. Certain derivatives with phenyl or substituted phenyl groups exhibit anxiolytic activity, demonstrating potential applications in addressing anxiety disorders (Rasmussen et al., 1978).

Agricultural Use and Emission Control

In agricultural contexts, urea derivatives, particularly urease inhibitors, have been investigated for their effectiveness in reducing emissions of ammonia, nitrous oxide, and nitric oxide from fertilized soils. This is important for minimizing the environmental and economic impacts associated with urea-based fertilizers (Abalos et al., 2012).

Structural Analysis and Material Science

In material science, urea derivatives like N 1 ,N 1 -dimethyl-N 3 -arylureas have been studied using NMR, IR, Raman spectroscopy, and X-ray diffraction. Such analyses offer insights into the hydrogen bonding and molecular conformations of these compounds, which can be crucial for designing materials with specific properties (Kołodziejski et al., 1993).

Anticancer Potential

In the medical field, certain urea derivatives have shown promise as anticancer agents. For example, 1-Aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for their cytotoxic effects on human adenocarcinoma cells, showcasing the potential for developing new chemotherapeutic agents (Gaudreault et al., 1988).

Role in Translation Initiation and Potential Anti-Cancer Agents

Further emphasizing their potential in cancer therapy, symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase heme-regulated inhibitor, inhibiting cancer cell proliferation. These findings suggest a role in translation initiation and present a new avenue for anti-cancer drug development (Denoyelle et al., 2012).

Propriétés

IUPAC Name |

1-[2-(2-nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3/c17-16(18,19)12-5-3-6-13(10-12)20-15(23)21-14-7-2-1-4-11(14)8-9-22(24)25/h1-7,10H,8-9H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTVWLWOUXZZDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC[N+](=O)[O-])NC(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3007631.png)

![5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B3007634.png)

![N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide](/img/structure/B3007639.png)

![4-(Benzylthio)-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3007647.png)

![N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3007648.png)

![N-[(2-Chloro-6-imidazol-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B3007651.png)

![ethyl 2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007652.png)